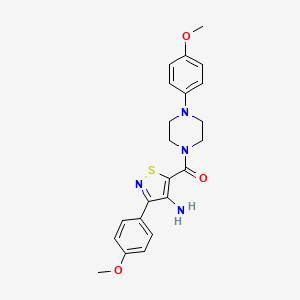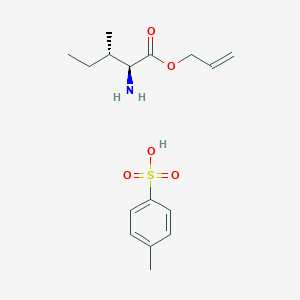
methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a phenoxymethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. This reaction is carried out under solvent-free conditions, making it an environmentally friendly process . The reaction mechanism involves the formation of a pyrazolone intermediate, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same synthetic route. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The solvent-free nature of the reaction also reduces the need for extensive purification steps, making the process more cost-effective and sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Phenoxymethylpenicillin: Although structurally different, this compound also features a phenoxymethyl group and has similar applications in medicine
Uniqueness
Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-(phenoxymethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-12(15)11-7-8-14(13-11)9-17-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMARZBLCTSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea](/img/structure/B2605194.png)

![Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI)](/img/structure/B2605200.png)
![N-[4-(3-Fluoro-4-methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2605201.png)

![N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2605204.png)
![4-(2,4-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2605205.png)


![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2605209.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2605210.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2605212.png)
